benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17627463
InChI: InChI=1S/C18H18N2O4S/c1-25-16(19-17(21)23-12-14-8-4-2-5-9-14)20-18(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20,21,22)
SMILES:
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.4 g/mol

benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate

CAS No.:

Cat. No.: VC17627463

Molecular Formula: C18H18N2O4S

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate -

Specification

Molecular Formula C18H18N2O4S
Molecular Weight 358.4 g/mol
IUPAC Name benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate
Standard InChI InChI=1S/C18H18N2O4S/c1-25-16(19-17(21)23-12-14-8-4-2-5-9-14)20-18(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20,21,22)
Standard InChI Key CGAMNSKIHXUDMK-UHFFFAOYSA-N
Isomeric SMILES CS/C(=N\C(=O)OCC1=CC=CC=C1)/NC(=O)OCC2=CC=CC=C2
Canonical SMILES CSC(=NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identification and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate reflects its intricate substitution pattern. Breaking this down:

  • Benzyl group: A phenylmethyl moiety (C₆H₅CH₂–) attached via an oxygen atom.

  • Carbamate core: A functional group (–OCONH–) derived from carbamic acid.

  • Methylidene bridge: A =CH– unit linking the carbamate nitrogen to the methylsulfanyl and phenylmethoxycarbonylamino groups.

  • Substituents:

    • Methylsulfanyl (–SCH₃): A sulfur-containing group contributing to nucleophilic reactivity.

    • Phenylmethoxycarbonylamino (Cbz–NH–): A protective group widely used in peptide synthesis .

The molecular formula is inferred as C₁₈H₁₇N₃O₄S, derived by modifying the structure of the closely related compound N,N'-bis(benzyloxycarbonyl)guanidine (C₁₇H₁₇N₃O₄) with the addition of a methylsulfanyl group.

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of this compound likely parallels methods used for analogous carbamates. A plausible route involves:

  • Guanidine formation: Reacting thiourea with methyl iodide to introduce the methylsulfanyl group.

  • Cbz protection: Treating the intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine .

  • Benzylation: Coupling the protected guanidine with benzyl alcohol under catalytic conditions .

A representative procedure from the synthesis of benzyl carbamate (CAS 621-84-1) employs urea, benzyl alcohol, and an alumina-supported nickel oxide-bismuth oxide catalyst at 110°C for 10 hours, achieving 99% yield . Adapting this method, substituting urea with methylsulfanyl-substituted guanidine precursors could yield the target compound.

Optimization and Challenges

  • Catalyst selection: Heterogeneous catalysts (e.g., NiO-Bi₂O₃/Al₂O₃) enhance reaction efficiency by minimizing side reactions .

  • Temperature control: Elevated temperatures (>100°C) are critical for carbamate formation but risk decomposition of the methylsulfanyl group.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures would isolate the product .

Physicochemical Properties

Stability and Solubility

  • Thermal stability: Decomposition likely occurs above 200°C, consistent with carbamate derivatives .

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<0.1 g/L at 25°C) .

Reactivity Profile

  • Nucleophilic sites: The methylidene carbon and sulfur atom in the methylsulfanyl group are susceptible to electrophilic attack.

  • Deprotection: The Cbz group is removable via hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH) .

Applications in Organic and Medicinal Chemistry

Role in Peptide Synthesis

As a protective group, the Cbz moiety shields amine functionalities during solid-phase peptide synthesis (SPPS). Its stability under basic conditions and selective removal make it preferable for constructing complex polypeptides .

Intermediate in Drug Discovery

Analogous compounds, such as N,N'-di-Cbz-guanidine , are precursors to antiviral and anticancer agents. The methylsulfanyl group in this compound could enhance bioavailability by modulating lipophilicity (logP ≈ 2.5) .

Comparative Analysis with Structural Analogs

PropertyTarget CompoundN,N'-Di-Cbz-guanidine Benzyl Carbamate
Molecular FormulaC₁₈H₁₇N₃O₄SC₁₇H₁₇N₃O₄C₈H₉NO₂
Molecular Weight (g/mol)375.4327.3151.2
Melting Point (°C)~120 (estimated)158–16086–88
Key ApplicationPeptide protectionGuanidine protectionSolvent intermediate

Future Research Directions

  • Catalyst development: Exploring enzymatic or photoredox catalysts for greener synthesis.

  • Biological screening: Evaluating antimicrobial or enzyme inhibitory activity.

  • Computational modeling: DFT studies to predict reactivity and optimize synthetic routes.

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